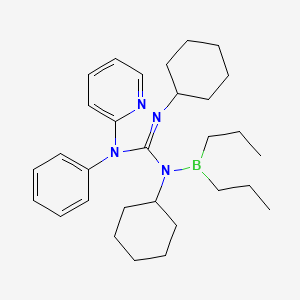
N,N''-Dicyclohexyl-N-(dipropylboranyl)-N'-phenyl-N'-pyridin-2-ylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine is a complex organic compound with the molecular formula C30H45BN4. It is known for its unique structure, which includes a boron atom bonded to a guanidine moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine typically involves the reaction of N,N’'-dicyclohexylcarbodiimide with 2-pyridylaminodiorganylboranes . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dicyclohexyl-N’-phenyl-N’-pyridin-2-ylguanidine: Similar structure but lacks the boron atom.
N,N-Dicyclohexyl-N’-pyridin-2-ylguanidine: Another similar compound without the phenyl group.
Uniqueness
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine is unique due to the presence of the boron atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
106104-23-8 |
|---|---|
Fórmula molecular |
C30H45BN4 |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
1,2-dicyclohexyl-1-dipropylboranyl-3-phenyl-3-pyridin-2-ylguanidine |
InChI |
InChI=1S/C30H45BN4/c1-3-23-31(24-4-2)35(28-20-12-7-13-21-28)30(33-26-16-8-5-9-17-26)34(27-18-10-6-11-19-27)29-22-14-15-25-32-29/h6,10-11,14-15,18-19,22,25-26,28H,3-5,7-9,12-13,16-17,20-21,23-24H2,1-2H3 |
Clave InChI |
XYYZNEFESPGVAS-UHFFFAOYSA-N |
SMILES canónico |
B(CCC)(CCC)N(C1CCCCC1)C(=NC2CCCCC2)N(C3=CC=CC=C3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene](/img/structure/B14319764.png)
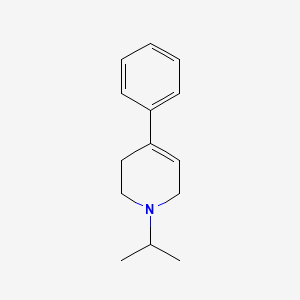
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)

![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)

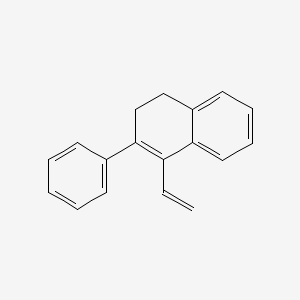
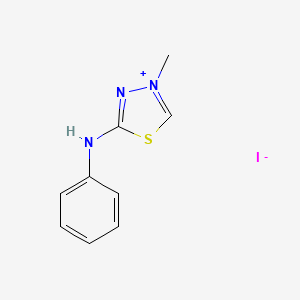
![{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene](/img/structure/B14319807.png)
![1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B14319815.png)
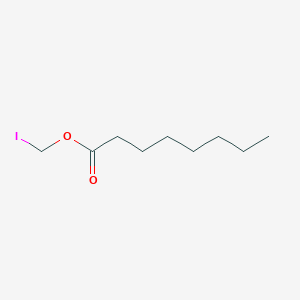
![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)


